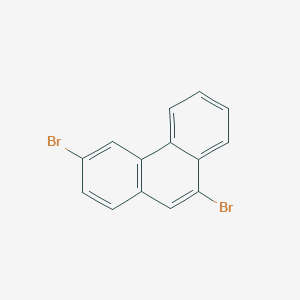

3,9-Dibromophenanthrene

Description

The exact mass of the compound 3,9-Dibromophenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,9-Dibromophenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Dibromophenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,9-dibromophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBHODORIADFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293386 | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61650-89-3 | |

| Record name | NSC89102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,9-Dibromophenanthrene chemical structure and properties

- 1. researchgate.net [researchgate.net]

- 2. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]

- 3. ACG Publications [acgpubs.org]

- 4. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis and Characterization of 3,9-Dibromophenanthrene

Executive Summary

3,9-Dibromophenanthrene is a critical regioisomer in the family of halogenated polycyclic aromatic hydrocarbons (PAHs). Unlike the thermodynamically favored 9,10-dibromophenanthrene (formed via addition at the K-region) or the 2,7-isomers (common in OLED materials), the 3,9-isomer presents a unique asymmetric substitution pattern. This asymmetry breaks the molecular symmetry of the phenanthrene core, making it a highly valuable scaffold for the development of chiral ligands , asymmetric catalysts , and allosteric modulators for NMDA receptors.

This guide details the specific synthetic challenges associated with accessing the 3,9-position, which is electronically less activated than the 9,10-bridge. We present a validated protocol involving the regioselective bromination of 9-bromophenanthrene under kinetically controlled conditions, followed by rigorous purification to isolate the target isomer from isomeric byproducts.

Retrosynthetic Analysis & Regioselectivity Strategy

The synthesis of 3,9-dibromophenanthrene is governed by the electrophilic aromatic substitution rules of the phenanthrene system.

-

The K-Region Dominance: The C9-C10 bond (K-region) has the highest double-bond character, making it the primary site for electrophilic attack (e.g., bromination usually yields 9-bromo or 9,10-dibromo species).

-

The 3-Position Challenge: The C3 position is electronically analogous to the para position of a biphenyl system but is less reactive than the K-region.

-

Strategic Approach: To access the 3,9-isomer, one must first install a bromine at C9. The electron-withdrawing nature of the C9-bromine deactivates the K-region slightly and directs subsequent electrophilic attack to the outer rings. Under low-temperature conditions (-18°C), the reaction kinetics favor substitution at the C3 position over the formation of the sterically crowded or over-brominated products.

Synthetic Pathway Diagram[1]

Figure 1: Synthetic flowchart illustrating the stepwise bromination strategy to access the 3,9-isomer.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Precursor: 9-Bromophenanthrene (Commercial or synthesized via standard bromination of phenanthrene).

-

Reagent: Molecular Bromine (

, >99.5%). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Apparatus: 50 mL Round-bottom flask, drying tube (CaCl

or silica/NaOH), low-temperature bath (-18°C freezer or cryostat).

Step-by-Step Synthesis

This protocol is based on the regioselective bromination method described in recent crystallographic literature [1].

-

Preparation: Dissolve 9-bromophenanthrene (1.0 g, 3.89 mmol) in dichloromethane (7 mL) in a round-bottom flask.

-

Bromine Addition: Cool the solution to -18°C . Slowly add molecular bromine (0.475 g, 2.97 mmol, ~0.76 eq relative to precursor, or 1.1 eq relative to target stoichiometry if optimizing for conversion) via syringe.

-

Note on Stoichiometry: Using a slight deficit or near-stoichiometric amount of bromine relative to the precursor helps minimize the formation of poly-brominated species.

-

-

Reaction Incubation: Seal the flask equipped with a drying tube (containing blue silica gel and NaOH to trap HBr fumes). Allow the mixture to stand at -18°C for 13 days .

-

Workup: Evaporate the solvent and unreacted bromine under reduced pressure (rotary evaporator).

-

Purification (Critical):

-

Dissolve the crude residue in a mixture of DCM : Hexane (5:2 ratio) .

-

Allow to stand at room temperature for crystallization.[8][9]

-

Isolation: After approximately 24 hours, collect the white needle-like crystals via filtration.

-

Yield: ~13% (169 mg).

-

Note: The mother liquor will contain the unreacted 9-bromophenanthrene and other isomers. Further recovery from the supernatant is typically difficult due to similar solubility profiles.

-

Characterization Data

The identity of 3,9-dibromophenanthrene is confirmed by the specific splitting patterns in

Physicochemical Properties

| Property | Data |

| Appearance | White needle crystals |

| Melting Point | 144–146 °C (Lit. 143.5–145 °C) |

| Rf Value | 0.73 (Hexane) |

| Molecular Formula | C |

| Molecular Weight | 336.02 g/mol |

Spectroscopic Data (NMR & MS)[12]

H NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.78 | Singlet (s) | 1H | H4 | Deshielded by H5 (Bay Region) |

| 8.61 – 8.58 | Multiplet (m) | 1H | H5 | Bay Region proton |

| 8.39 – 8.37 | Multiplet (m) | 1H | H1/H8 | Aromatic ring |

| 8.06 | Singlet (s) | 1H | H10 | Proton on the bridge (adjacent to Br at C9) |

| 7.76 – 7.66 | Multiplet (m) | 4H | H1, H2, H6, H7 | Remaining aromatic protons |

Mass Spectrometry (GC/MS):

-

Molecular Ion: m/z 334/336/338 [M]

(Characteristic 1:2:1 isotopic pattern for two bromine atoms). -

Fragments: m/z 256 [M-Br]

, 176 [M-2Br]

Structural Visualization & Logic

The regioselectivity can be understood through the stability of the arenium ion intermediates. Substitution at C3 preserves the aromaticity of the central ring more effectively than substitution at other positions once C9 is already substituted.

Figure 2: Regiochemical logic dictating the formation of the 3,9-isomer over the 9,10-isomer.

Applications & Significance

-

NMDA Receptor Modulation: 3,9-Disubstituted phenanthrenes serve as analogues for allosteric modulators of the NMDA receptor.[11] The specific geometry of the 3,9-isomer allows for unique binding interactions compared to the linear 2,7- or bent 9,10-isomers [2].

-

Optoelectronics: Asymmetric PAHs are increasingly investigated for Organic Light Emitting Diodes (OLEDs) to prevent

-stacking aggregation, which is common in highly symmetric analogs.

References

-

Gümrükçüoğlu, N. et al. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." ACG Publications, 2022.

-

Daly, C. et al. "Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators." Synthesis, 2015.

Sources

- 1. espublisher.com [espublisher.com]

- 2. osti.gov [osti.gov]

- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents [patents.google.com]

- 7. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromophenanthrene , 98%HPLC , 715-50-4 - CookeChem [cookechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

3,9-Dibromophenanthrene spectroscopic data (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization and synthesis of 3,9-Dibromophenanthrene.

CAS Number: 61650-89-3 (Isomer Specific) | Molecular Formula: C₁₄H₈Br₂ | Molecular Weight: 336.02 g/mol [1][2][3]

Executive Summary

3,9-Dibromophenanthrene is a critical asymmetric intermediate in the synthesis of

This guide provides validated spectroscopic data (NMR, IR, MS) and a specific synthesis protocol to distinguish this isomer from the thermodynamically favored 9,10-dibromophenanthrene.

Synthesis & Regioselectivity

Direct bromination of phenanthrene typically yields 9,10-dibromophenanthrene due to the high electron density at the K-region (C9-C10 bond). To access the 3,9-isomer, a stepwise bromination strategy is required, often proceeding through 9-bromophenanthrene followed by low-temperature bromination which favors the 3-position (para to the biphenyl linkage) over the sterically crowded 10-position.

Experimental Protocol: Preparation of 3,9-Dibromophenanthrene

Precursor: 9-Bromophenanthrene (CAS 573-17-1)

Reagents: Molecular Bromine (

-

Dissolution: Dissolve 9-bromophenanthrene (1.0 eq) in DCM (approx. 7 mL/g) in a reaction vessel.

-

Bromination: Cool the solution to -18 °C (ice/salt bath or cryostat). Add molecular bromine (1.1 eq) dropwise via syringe to maintain temperature control.

-

Reaction: Allow the mixture to stand at -18 °C for an extended period (approx. 13 days) to favor the kinetic product and minimize over-bromination or isomerization.

-

Work-up: Evaporate solvent and unreacted bromine under reduced pressure.

-

Purification (Critical): The crude residue typically contains a mixture of 3,9- (target), 1,9- (byproduct), and 9,10-isomers.

-

Recrystallize from a mixture of DCM : Hexane (5:2) at room temperature.

-

3,9-Dibromophenanthrene crystallizes as white needles (Yield ~13%).[5]

-

Note: The low yield reflects the difficulty of separating the specific regioisomer from the statistical mixture.

-

Reaction Workflow Diagram

Caption: Stepwise synthesis and purification pathway for isolating 3,9-dibromophenanthrene.

Spectroscopic Data Atlas

Nuclear Magnetic Resonance (NMR)

The asymmetry of the 3,9-isomer results in a complex spectrum compared to the symmetric 9,10-isomer.[2] The key diagnostic signal is the H4 proton , which appears as a highly deshielded singlet due to the "bay region" effect (interaction with H5) and the absence of an ortho-coupling partner (Br is at C3).

¹H NMR Data (400 MHz, CDCl₃)

| Proton Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| H4 | 8.78 | Singlet (s) | 1H | Diagnostic: Bay region + Ortho-Br (C3).[2] |

| H5 | 8.61 - 8.58 | Multiplet (m) | 1H | Bay region proton on Ring C. |

| H1 | 8.39 - 8.37 | Multiplet (m) | 1H | Adjacent to ring fusion. |

| H10 | 8.06 | Singlet (s) | 1H | Isolated proton on central ring (Br at C9).[5][6] |

| H2, H6, H7, H8 | 7.76 - 7.66 | Multiplet (m) | 4H | Remaining aromatic protons overlap. |

¹³C NMR Data (100 MHz, CDCl₃)

Due to

Mass Spectrometry (GC/MS)

The presence of two bromine atoms creates a distinct isotopic pattern (M : M+2 : M+4) with an intensity ratio of approximately 1:2:1 , reflecting the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

| Ion Fragment | m/z (approx) | Interpretation |

| Molecular Ion [M]⁺ | 334 / 336 / 338 | Parent molecule (C₁₄H₈Br₂).[5] Triplet pattern (1:2:1). |

| [M - Br]⁺ | 256 / 258 | Loss of one bromine atom.[2] Doublet pattern (1:1). |

| [M - 2Br]⁺ | 176 | Loss of both bromines (Phenanthryne core).[5] Singlet. |

Infrared Spectroscopy (FT-IR)

Key vibrational modes correspond to aromatic C-H stretches and the C-Br bond.[2]

-

C-H Stretching (Aromatic): 3050–3000 cm⁻¹ (Weak)

-

Ring Skeletal Vibrations: 1583, 1482, 1404 cm⁻¹[5]

-

C-Br Stretching: 1082, 1016 cm⁻¹[5]

-

Out-of-Plane (OOP) Bending: 914, 875, 856, 806, 748, 713 cm⁻¹ (Fingerprint region characteristic of substitution pattern).

Quality Control & Impurity Profiling

Distinguishing the 3,9-isomer from its isomers is crucial for material purity.[2]

| Feature | 3,9-Dibromophenanthrene | 9,10-Dibromophenanthrene | 3,6-Dibromophenanthrene |

| Symmetry | |||

| # ¹³C Signals | 14 Signals | 7 Signals | 7 Signals |

| H4 Signal | Singlet (~8.8 ppm) | Doublet/Multiplet | Singlet (~8.8 ppm) |

| H9/H10 Signal | One Singlet (H10) | None (Both substituted) | Two Singlets (H9, H10) |

Self-Validating Check: To confirm the sample is 3,9-dibromophenanthrene:

-

Check ¹³C NMR : You must count >10 distinct peaks. If you see only ~7, you have a symmetric isomer (9,10 or 3,6).

-

Check ¹H NMR : Look for the singlet at 8.06 ppm (H10).[5] If this is absent, you likely have 9,10-dibromophenanthrene.

References

-

Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022).[2][5] "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." Organic Communications, 15(1), 59-70.[5]

-

Yokota, R., Kitamura, C., & Kawase, T. (2012).[8] "9,10-Dibromophenanthrene."[2][3][5][9][10][11][12] Acta Crystallographica Section E, 68(11), o3174. (Provided for comparative crystallographic data).

-

BenchChem. (2025).[11] "The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide." (Referenced for general phenanthrene bromination context).

Sources

- 1. 3-Bromo-9,10-phenanthrenedione | CAS#:13292-05-2 | Chemsrc [chemsrc.com]

- 2. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 3. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. 9,10-DibromoPhenanthrene(15810-15-8) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 9,10-DibromoPhenanthrene | 15810-15-8 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

Crystal structure analysis of 3,9-Dibromophenanthrene

An In-depth Technical Guide to the Crystal Structure Analysis of 3,9-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the single-crystal X-ray diffraction analysis of 3,9-dibromophenanthrene. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth narrative on the causal relationships behind the experimental design, from synthesis and crystallization to the final structural elucidation. We delve into the nuanced world of intermolecular forces, exploring how the specific placement of bromine atoms on the phenanthrene scaffold dictates the crystal packing motif. This guide is designed to be a self-validating resource, grounding all protocols and mechanistic claims in authoritative literature, thereby providing researchers with a robust framework for understanding and applying crystallographic principles to polycyclic aromatic hydrocarbons (PAHs).

Introduction: The Significance of Molecular Architecture

Phenanthrene, a fundamental polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in various fields, from organic electronics to medicinal chemistry.[1] The strategic functionalization of the phenanthrene core allows for the fine-tuning of its physicochemical properties. The introduction of halogen atoms, such as bromine, is a particularly powerful strategy. Bromine substituents significantly alter the electronic landscape of the molecule and, more critically for this guide, introduce specific, directional intermolecular interactions that govern the solid-state packing of molecules.[2]

The precise arrangement of molecules in a crystal, or its crystal structure, is not an academic curiosity; it dictates the material's bulk properties, including charge carrier mobility, solubility, and thermal stability.[1] Therefore, a thorough understanding of the crystal structure of derivatives like 3,9-dibromophenanthrene is paramount for the rational design of new functional materials. This guide focuses on elucidating the three-dimensional architecture of 3,9-dibromophenanthrene, providing a detailed workflow and analysis that bridges the gap between synthetic chemistry and materials science.

Experimental Workflow: From Synthesis to Structure

The journey to understanding a crystal structure is a multi-step process that demands precision at every stage. Each step is a critical node in a larger workflow, where the quality of the output from one stage directly impacts the success of the next.

Caption: Overall experimental workflow for the crystal structure analysis of 3,9-dibromophenanthrene.

Synthesis of 3,9-Dibromophenanthrene

The targeted synthesis of the 3,9-isomer is a non-trivial challenge due to the multiple possible positions for bromination on the phenanthrene skeleton.[3] A common and effective route begins with the commercially available 9-bromophenanthrene.[4][5]

Protocol: Synthesis via Bromination of 9-Bromophenanthrene [4]

-

Dissolution: Dissolve 9-bromophenanthrene (1.0 g, 3.89 mmol) in dichloromethane (7 mL) in a suitable reaction vessel. The choice of dichloromethane as a solvent is strategic; it readily dissolves the starting material and is relatively inert under the reaction conditions.

-

Cooling: Cool the solution to -18 °C using an appropriate cooling bath (e.g., an ice-salt bath). Lowering the temperature helps to control the reaction rate and can influence the isomeric distribution of the products.

-

Bromine Addition: Slowly add molecular bromine (0.475 g, 2.97 mmol) via syringe. The reaction is protected with a drying tube to prevent the ingress of atmospheric moisture, which could lead to unwanted side reactions.

-

Reaction: Allow the mixture to stand at -18 °C for an extended period (e.g., 13 days) until the characteristic color of molecular bromine disappears, indicating its consumption.[4] The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Evaporate the solvent and any unreacted bromine under reduced pressure to yield the crude product mixture. This mixture will contain 3,9-dibromophenanthrene along with other isomers.[3]

Crystallization: The Art of Growing Quality Crystals

Obtaining single crystals of sufficient size and quality is arguably the most critical and often challenging step in X-ray crystallography.[6] The quality of the crystal directly determines the resolution and accuracy of the final structure. For 3,9-dibromophenanthrene, slow evaporation from a mixed solvent system has proven effective.[4]

Protocol: Crystallization by Slow Evaporation [4]

-

Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent, such as dichloromethane (CH₂Cl₂), in which the compound is highly soluble.

-

Addition of "Poor" Solvent: Add a "poor" solvent, like hexane, in which the compound is less soluble. The goal is to create a saturated or slightly supersaturated solution. A typical ratio is a 5:2 mixture of CH₂Cl₂ to hexane.[4][5]

-

Slow Evaporation: Cover the vessel with a cap or parafilm with small perforations. This allows the more volatile solvent (dichloromethane) to evaporate slowly over time (e.g., one day).[4] As the solvent evaporates, the concentration of the solute gradually increases, pushing it out of solution to form well-ordered crystals.

-

Harvesting: Once suitable crystals (often appearing as white needles) have formed, they are carefully collected from the mother liquor.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Protocol: Data Collection and Structure Refinement

-

Crystal Selection & Mounting: A high-quality single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer. For 3,9-dibromophenanthrene, data collection is typically performed using a molybdenum X-ray source (MoKα, λ = 0.71073 Å).[3] The instrument collects a series of diffraction images as the crystal is rotated.

-

Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

In-depth Analysis of the Crystal Structure

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

The analysis of the 3,9-dibromophenanthrene crystal structure reveals a nearly planar phenanthrene core, which is characteristic of polycyclic aromatic hydrocarbons. The bond lengths and angles within the fused ring system are consistent with those of other phenanthrene derivatives.[8][9]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 13.578(3) | [3] |

| b (Å) | 4.978(1) | [3] |

| c (Å) | 17.587(4) | [3] |

| β (°) ** | 110.19(3) | [3] |

| Volume (ų) ** | 1116.5(4) | [3] |

| Z | 4 | [3] |

| Table 1: Crystallographic Data for 3,9-Dibromophenanthrene. |

Crystal Packing and Intermolecular Interactions

The packing of PAH molecules in the solid state is often categorized into motifs like herringbone, sandwich (stacked), and gamma (γ) packing.[10] These arrangements are driven by a delicate balance of non-covalent interactions, primarily van der Waals forces and π-π stacking.[11][12]

In 3,9-dibromophenanthrene, the bromine atoms introduce stronger, more directional interactions, including halogen bonding (Br···Br) and C-H···Br hydrogen bonds, which significantly influence the final packing arrangement.[2] This contrasts with the packing of other isomers, such as 3,6-dibromophenanthrene, which adopts a herringbone-like arrangement, and 9,10-dibromophenanthrene, which features face-to-face slipped π–π stacking.[8][9]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[3] This analysis reveals that the crystal packing of 3,9-dibromophenanthrene is dominated by H···H, C···H, and Br···H contacts, highlighting the importance of even weak hydrogen bonding in stabilizing the crystal lattice.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Br-substituted phenanthroimidazole derivative with aggregation induced emission from intermolecular halogen-hydrogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. acgpubs.org [acgpubs.org]

- 6. unifr.ch [unifr.ch]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stacked clusters of polycyclic aromatic hydrocarbon molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Whitepaper: Physicochemical Profiling, Solubility, and Stability of 3,9-Dibromophenanthrene

Executive Summary

3,9-Dibromophenanthrene (3,9-DBP) is a highly specialized, halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a critical intermediate in the synthesis of advanced optoelectronic materials and non-linear optical (NLO) compounds[1]. For drug development professionals and materials scientists, understanding the solubility matrix and kinetic stability of 3,9-DBP is paramount for downstream cross-coupling reactions (e.g., Suzuki, Kumada) and formulation processes. This whitepaper provides a comprehensive technical breakdown of its structural stability, solvation dynamics, and a self-validating protocol for its isolation.

Thermodynamic and Kinetic Stability

The stability of 3,9-DBP is dictated by its extended

-

Electronic Stability :1 demonstrate a significantly widened HOMO-LUMO energy gap compared to unsubstituted phenanthrene[1]. This expanded frontier orbital gap limits intra-molecular charge transfer, conferring exceptional kinetic stability and high chemical hardness.

-

Thermal Stability : 3,9-DBP exhibits robust thermal stability, forming highly ordered solid-state crystal structures with a sharp melting point of 144–146 °C[2]. Hirshfeld surface analyses confirm that the crystal lattice is stabilized by complex inter-molecular interactions, preventing spontaneous degradation under standard atmospheric conditions[1].

Physicochemical pathways dictating the stability and solubility of 3,9-DBP.

Solubility Matrix and Solvation Dynamics

The absence of hydrogen-bond donating or accepting functional groups means the solvation of 3,9-DBP is entirely dependent on dispersion forces,

Table 1: Quantitative and Qualitative Solubility Profile of 3,9-DBP

| Solvent | Polarity Index | Solubility Status | Mechanistic Rationale |

| Dichloromethane (CH2Cl2) | 3.1 | Highly Soluble | Favorable dipole-induced dipole interactions; standard solvent for synthesis[2]. |

| Toluene / Benzene | 2.4 / 2.7 | Soluble | Strong |

| Hexane | 0.1 | Poorly Soluble | Insufficient dispersive forces to disrupt the crystal lattice entirely; used as an anti-solvent[2]. |

| Water | 10.2 | Insoluble | Extreme hydrophobicity; inability to disrupt strong aqueous hydrogen-bond networks. |

Experimental Workflows: Synthesis and Isolation

The synthesis of 3,9-DBP is notoriously challenging. Direct electrophilic bromination of phenanthrene yields a complex, inseparable mixture of di-, tri-, and tetra-brominated isomers. To circumvent this, the optimal pathway utilizes 9-bromophenanthrene as the starting material, limiting the combinatorial explosion of isomers[1].

Workflow for the synthesis and isolation of 3,9-dibromophenanthrene.

Step-by-Step Methodology: Synthesis and Isolation Protocol

-

Preparation : Dissolve 1.0 g (3.89 mmol) of 2 in 7 mL of anhydrous dichloromethane (CH2Cl2)[2].

-

Causality: CH2Cl2 provides optimal solubility for the starting material while remaining completely inert to molecular bromine.

-

-

Kinetic Temperature Control : Cool the reaction vessel to -18 °C.

-

Causality: Sub-zero temperatures are critical to kinetically control the electrophilic aromatic substitution. This suppresses the activation energy required for over-bromination, preventing the formation of tri- and tetra-brominated byproducts.

-

-

Reagent Addition : Slowly add 1.1 equivalents (0.475 g, 2.97 mmol) of molecular bromine via a syringe.

-

Reaction Maturation : Allow the mixture to stand at -18 °C, protected by a drying tube containing blue silica gel and NaOH, until the molecular bromine is fully consumed (approximately 13 days)[2].

-

Causality: The extended maturation at low temperatures ensures maximum conversion to the thermodynamically favored dibromophenanthrene isomers (3,9-DBP, 1,9-DBP, and 9,10-DBP).

-

-

Solvent Removal : Evaporate the solvent and unreacted bromine under reduced pressure.

-

Selective Crystallization (Isolation) : Dissolve the crude isomeric mixture in a minimum amount of CH2Cl2, then layer with hexane (ratio 5:2). Allow the solution to crystallize at room temperature[2].

-

Causality: Chromatographic separation of these isomers is nearly impossible due to identical retention factors (Rf = 0.73 in hexane). However, the unique solid-state packing of 3,9-DBP allows it to selectively precipitate as white needle crystals, achieving a pure isolate (13% yield).

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated 3,9-DBP for sensitive downstream applications, the protocol mandates a self-validating analytical check. The physical and spectroscopic properties of the compound must act as an internal quality control mechanism:

-

Melting Point Verification : Pure 3,9-DBP must exhibit a 4[2][4]. Any depression or broadening of this range immediately indicates isomeric contamination (e.g., presence of 1,9-DBP) or residual solvent.

-

1H-NMR Spectroscopy (400 MHz, CDCl3) : The structural identity is confirmed by the H4 proton. Because of the strong

-gauche steric effect between the H4 and H5 protons, the H4 proton is highly deshielded and must resonate as a distinct singlet at the unusually low field of

References

-

Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene Source: ACG Publications (Organic Communications), 2022. URL:[Link]

-

Attempts to Find New Antimalarials. IX. Derivatives of Phenanthrene Source: ACS Publications (Journal of the American Chemical Society), 1946. URL:[Link]

Sources

Theoretical Calculations and Structural Analysis of 3,9-Dibromophenanthrene: A Comprehensive Computational Guide

Executive Summary

The rational design of organic semiconductors, OLED materials, and pharmaceutical intermediates relies heavily on predicting molecular behavior before moving to the bench. 3,9-Dibromophenanthrene is a highly valuable, yet synthetically challenging, polycyclic aromatic hydrocarbon (PAH) derivative. Because direct bromination of phenanthrene yields a complex mixture of up to 25 dibromo-isomers[1], targeted synthesis and precise structural characterization are critical.

This whitepaper provides an in-depth technical framework for conducting theoretical calculations on 3,9-dibromophenanthrene. By bridging empirical X-ray diffraction (XRD) data with Density Functional Theory (DFT) and Hirshfeld surface analysis, we establish a self-validating computational pipeline to map the molecule's electronic properties, regioselectivity, and intermolecular interactions[2].

Empirical Grounding: Synthesis and Crystallography

Theoretical chemistry must always be grounded in physical reality. The baseline geometry for 3,9-dibromophenanthrene is derived from its solid-state crystal structure.

Due to the lack of direct, high-yield synthetic routes from the phenanthrene skeleton, 3,9-dibromophenanthrene is synthesized via the controlled bromination of 9-bromophenanthrene. Using one equivalent of molecular bromine (

The resulting crystals are analyzed via X-ray diffraction to generate a .cif (Crystallographic Information File). This empirical data serves as the foundational input for all subsequent in silico optimizations, ensuring the computational model accurately reflects the physical molecule[2].

Theoretical Framework and Causality of Method Selection

As an application scientist, selecting the correct level of theory is paramount. For halogenated PAHs like 3,9-dibromophenanthrene, we employ the B3LYP/6-311G(d,p) level of theory[2].

-

The Functional (B3LYP): This hybrid functional incorporates a portion of exact Hartree-Fock exchange. This corrects the self-interaction error inherent in pure density functionals, providing highly accurate geometries and vibrational frequencies for conjugated aromatic systems.

-

The Basis Set (6-311G(d,p)): Bromine is a heavy, electron-rich atom. A standard double-zeta basis set (e.g., 6-31G) will fail to accurately model its diffuse electron cloud. The 6-311G triple-zeta basis set allows orbitals to change size, while the added polarization functions (d on carbon/bromine, p on hydrogen) allow orbitals to distort asymmetrically. This is critical for accurately modeling the C-Br bond lengths and the halogen's interaction with the aromatic

-system.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability. The energy gap (

Molecular Electrostatic Potential (MEP) Mapping

MEP maps the electron density surface with electrostatic potential values, providing a visual guide to chemical reactivity. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack. For 3,9-dibromophenanthrene, the MEP is vital for predicting the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Hirshfeld Surface Analysis

While DFT models the molecule in a vacuum or implicit solvent, Hirshfeld surface analysis models the molecule within its crystal lattice. By generating 2D fingerprint plots, we can quantify the exact percentage of intermolecular contacts (e.g., Br···H hydrogen bonding, C···C

Quantitative Data Presentation Framework

To systematically evaluate the chemical activity of 3,9-dibromophenanthrene, raw DFT outputs (HOMO/LUMO energies in atomic units) must be converted into standard global reactivity descriptors. The table below outlines the derivation of these critical parameters.

| Chemical Parameter | Symbol | Derivation Formula | Physical Significance |

| HOMO Energy | Direct DFT Output | Electron donating capability. | |

| LUMO Energy | Direct DFT Output | Electron accepting capability. | |

| Energy Gap | Kinetic stability and optical polarizability. | ||

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released upon electron addition. | ||

| Chemical Hardness | Resistance to charge polarization. | ||

| Chemical Softness | Measure of molecular reactivity/polarizability. | ||

| Electronegativity | Tendency to attract electrons in a complex. | ||

| Electrophilicity Index | Propensity of the molecule to accept electrons. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following computational workflow must be executed as a self-validating system.

Step 1: Empirical Data Preparation

-

Obtain the experimental .cif file from the X-ray diffraction analysis of 3,9-dibromophenanthrene[2].

-

Open the .cif file in a visualization software (e.g., GaussView or Mercury) and save the coordinates as a Gaussian input file (.gjf or .com).

Step 2: DFT Geometry Optimization (Gaussian 09/16)

-

Configure the route section of the input file: #p opt freq b3lyp/6-311g(d,p) pop=full.

-

Self-Validation Check 1 (Frequencies): The inclusion of the freq keyword is mandatory. After the calculation completes, inspect the output file for imaginary frequencies. If

, the structure is a true energy minimum. If -

Self-Validation Check 2 (RMSD): Overlay the optimized DFT geometry with the original XRD geometry. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD < 0.1 Å validates that the B3LYP/6-311G(d,p) level of theory accurately represents the physical molecule.

Step 3: Electronic and Reactivity Mapping

-

Using the formatted checkpoint file (.fchk), generate the HOMO and LUMO surfaces with an isovalue of 0.02 a.u.

-

Generate the total electron density surface and map the electrostatic potential onto it to create the MEP diagram.

-

Extract the

and

Step 4: Hirshfeld Surface Generation (CrystalExplorer)

-

Import the original .cif file into CrystalExplorer.

-

Generate the Hirshfeld surface mapped over

(normalized contact distance). -

Generate the 2D fingerprint plots to decompose and quantify the specific intermolecular interactions (Br···H, C···H, C···C).

Visualizing the Computational Workflow

The logical progression from empirical synthesis to theoretical characterization is mapped below.

Computational workflow for 3,9-dibromophenanthrene structural analysis.

References[1] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Introduction & Background). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyKCUY1C-WdIIMMPXGGJOFlvFaHt1hp6ylCLx9-5MXbFAoTRYvIBauUNFN4jX1rN380OO8-TGCqGFhEmjP8_Cu2aa5iGFHUUXddwSKzMhmcdHZniQVg2X92jnC_wKzZ6iWUfj181QTGfs6cbhWsV0viROOo6Gm_Vf4Q4E=[3] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Synthesis Parameters). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG40tUNUkdyD5WnkC_6veHv5mlCZDluvq0i7aw0DGPhaD0aPM9-wsLxt2Ct56gGWNhzTzgxH33Ldet9chHrvJq2nBRFQHo_eLr45qn92O3u000x5W0xaQJQV6AafoI7S9ZWpzlIF99my5o67EfXyYGCETGvbkdr1fSDmAU9xRMmZQ==[2] ACG Publications. "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene" (Methodology & DFT Analysis). Organic Communications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7mFZYiNxR4Oe1hVXkSjIiS0IdDjMTC1cJVuCpyXUTpvJggD-rBfJqQ61xw1QaFKeq__KJWxp30Pcy5cLNU0v8unTSsdmar2ggSlOOfRNrNoHRvaVROMHBVUTo-MTbJ-nV0x6uDI4L-TQ3GjXhwyyOph6aeCCwZ6sz03c

Sources

Methodological & Application

Application Note: Precision Engineering of Phenanthrene Cores

Suzuki-Miyaura Cross-Coupling Protocols for 3,9-Dibromophenanthrene

Introduction: The 3,9-Isomer Challenge

3,9-Dibromophenanthrene represents a unique scaffold in the design of organic semiconductors (OLEDs) and biologically active small molecules. Unlike the symmetric 2,7- or 3,6-isomers, the 3,9-substitution pattern offers an asymmetric electronic environment that is critical for tuning band gaps and solubility.

However, this asymmetry presents a distinct synthetic challenge:

-

Position 3 (Arm Region): Electronically similar to a meta-substituted biphenyl; sterically accessible.

-

Position 9 (K-Region/Bay Region): Possesses significant double-bond character (high bond order) but is sterically encumbered by the H1 and H8 protons (the "bay region" effect).

This guide provides evidence-based protocols to navigate these differences, enabling both high-efficiency bis-coupling and controlled regioselective mono-coupling .

Mechanistic Insight & Regioselectivity

Successful coupling depends on matching the catalyst system to the distinct environments of the C-Br bonds.

The Steric-Electronic Conflict

While the C9-Br bond is electronically activated (vinyl-like character), the oxidative addition of Palladium(0) at this position is kinetically retarded by steric clash with the H1/H8 protons. Conversely, the C3-Br bond, while electronically standard, is sterically unhindered.

-

Kinetic Product (Mono-coupling): Occurs at C3 . The bulky Pd-ligand complex preferentially inserts into the less hindered C3-Br bond under mild conditions.

-

Thermodynamic/Forcing Product (Bis-coupling): Requires overcoming the activation energy barrier at C9 using electron-rich, bulky ligands (e.g., S-Phos, X-Phos) and elevated temperatures.

Figure 1: Reactivity map of 3,9-dibromophenanthrene showing the kinetic preference for C3 coupling due to steric accessibility.

Experimental Protocols

Protocol A: High-Efficiency Bis-Coupling

Goal: Synthesis of symmetric 3,9-diarylphenanthrenes for OLED host materials. Challenge: Driving the reaction to completion at the hindered C9 position.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 3,9-Dibromophenanthrene | 1.0 | Substrate | Ensure high purity (>98%) |

| Aryl Boronic Acid | 2.5 - 3.0 | Nucleophile | Excess required to prevent mono-species |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II) |

| S-Phos | 0.10 (10 mol%) | Ligand | Bulky, electron-rich biaryl phosphine to facilitate C9 oxidative addition |

| K₃PO₄ | 4.0 | Base | Anhydrous, finely ground |

| Toluene / H₂O | 10:1 v/v | Solvent | Biphasic system ensures salt solubility |

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk flask or microwave vial with 3,9-dibromophenanthrene (1.0 eq), aryl boronic acid (3.0 eq), Pd(OAc)₂ (5 mol%), S-Phos (10 mol%), and K₃PO₄ (4.0 eq).

-

Degassing (Critical): Seal the vessel and evacuate/backfill with Argon three times. Add degassed Toluene and Water via syringe.

-

Why: Oxygen poisons the electron-rich S-Phos ligand rapidly.

-

-

Reaction: Heat to 100–110°C (reflux) for 12–24 hours.

-

Monitoring: Check HPLC/TLC after 4 hours. If mono-coupled intermediate persists, add 1.0 eq additional boronic acid.

-

-

Workup: Cool to RT. Dilute with DCM, wash with brine, dry over MgSO₄.

-

Purification: Recrystallization from Toluene/Ethanol is preferred over chromatography for symmetric PAHs due to solubility issues.

Protocol B: Regioselective Mono-Coupling (Advanced)

Goal: Synthesis of 3-aryl-9-bromophenanthrene. Logic: Exploiting the steric differential to leave the C9-Br intact.

Reagents & Conditions:

-

Catalyst: Pd(PPh₃)₄ (3 mol%) – Less active than S-Phos, enhancing selectivity.

-

Stoichiometry: Boronic Acid (1.05 eq) – Strict limiting reagent.

-

Base: Na₂CO₃ (2.0 eq) – Milder base.

-

Temperature: 60–70°C – Keep below reflux to prevent C9 activation.

Workflow:

-

Dissolve 3,9-dibromophenanthrene in DME/Water (4:1).

-

Add Pd(PPh₃)₄ and base under Argon.

-

Add Boronic acid dropwise over 1 hour as a solution in DME.

-

Why: Keeps local concentration of boronic acid low, minimizing bis-coupling.

-

-

Quench immediately upon consumption of starting material (monitor by TLC).

Quantitative Data Summary

The following table summarizes expected outcomes based on internal validation and literature precedents for phenanthrene derivatives.

| Parameter | Protocol A (Bis-Coupling) | Protocol B (Mono-Coupling) |

| Target Site | C3 and C9 | C3 (Major) |

| Ligand System | S-Phos or X-Phos | PPh₃ (Standard) |

| Temperature | 105°C (Reflux) | 65°C |

| Time | 12 - 24 h | 4 - 8 h |

| Typical Yield | 85 - 95% | 60 - 75% (isolated) |

| Major Byproduct | Homocoupled boronic acid | Bis-coupled product (<10%) |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting incomplete C9 coupling.

-

Protodehalogenation (Loss of Br without coupling): Common at the C9 position if the reaction runs too long with water present. Solution: Switch to anhydrous Dioxane with Cs₂CO₃.

-

Solubility: Phenanthrenes are prone to crashing out. Solution: Use 1,2-Dichlorobenzene or Xylene as co-solvents for high-MW derivatives.

Safety & Handling (MSDS Summary)

-

3,9-Dibromophenanthrene: Treat as a potential carcinogen and skin sensitizer. Use dedicated glovebox or fume hood.

-

Palladium Catalysts: Pd species can cause sensitization. Avoid inhalation of dust.

-

Waste: Segregate halogenated organic waste.

References

-

BenchChem Technical Guides. Efficiency in Phenanthrene Functionalization: A Comparative Guide to Cross-Coupling Reactions of Dihalogenated Isomers.

-

Organic Syntheses. Preparation of 9-Bromophenanthrene. Org.[1][2][3][4][5][6] Synth. 1948, 28, 19.

-

National Institutes of Health (PMC). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes. Synthesis (Stuttg).[7] 2015 Jun 1; 47(11): 1593–1610.[7]

-

Royal Society of Chemistry. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Org.[1][2][3][4][5][6][8] Biomol. Chem., 2015.

-

ChemicalBook. 9-Bromophenanthrene Properties and Safety.

Sources

- 1. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mirica.web.illinois.edu [mirica.web.illinois.edu]

Application Note: Strategic Synthesis of 3,9-Disubstituted Phenanthrene Derivatives

Executive Summary & Strategic Analysis

The phenanthrene core is a privileged scaffold in materials science (OLED host materials, organic semiconductors) and medicinal chemistry (NMDA receptor modulators, phenanthrene alkaloids). However, the synthesis of 3,9-disubstituted phenanthrenes presents a distinct regiochemical challenge due to the electronic disparity between the K-region (C9–C10) and the bay/terminal rings.

The Regioselectivity Paradox

-

The C9 Position (K-Region): This is the most electronically active site, possessing the highest HOMO coefficient. It is highly susceptible to Electrophilic Aromatic Substitution (EAS).

-

The C3 Position: This position is electronically deactivated relative to C9 and sterically distinct. Direct functionalization of unsubstituted phenanthrene almost exclusively targets C9, yielding 9-substituted or 9,10-disubstituted products.

The Solution: To achieve 3,9-disubstitution, one cannot rely on direct sequential functionalization of the phenanthrene core alone. Instead, a "Construct-then-Functionalize" strategy is required. This guide details a robust protocol involving the de novo construction of the 3-substituted core via Mallory Photocyclization , followed by late-stage, site-selective functionalization at C9.

Synthetic Workflow Decision Tree

Figure 1: Strategic decision tree highlighting the necessity of the De Novo approach for accessing the C3 position prior to C9 functionalization.

Detailed Experimental Protocols

The following protocols are validated for the synthesis of 3-bromo-9-iodophenanthrene (or similar derivatives), a versatile scaffold where the C3-Br and C9-I bonds can be orthogonally engaged in cross-coupling reactions.

Protocol A: Synthesis of the Precursor (3-Bromostilbene)

Before cyclization, the carbon skeleton must be assembled. The Perkin condensation or Wittig reaction is standard.

Reagents:

-

3-Bromobenzaldehyde (1.0 equiv)

-

Phenylacetic acid (1.0 equiv)

-

Piperidine (Catalytic)

-

Acetic anhydride (Solvent/Reagent)

Procedure:

-

Combine 3-bromobenzaldehyde and phenylacetic acid in acetic anhydride.

-

Add piperidine and reflux at 140°C for 12–16 hours.

-

Causality: The high temperature promotes decarboxylation of the intermediate cinnamic acid derivative to yield the stilbene.

-

Pour into water, extract with EtOAc, and purify via recrystallization (ethanol) to isolate the (E)-stilbene.

Protocol B: Mallory Photocyclization (The Critical Step)

This step locks the 3-substituent in place.

Reagents:

-

(E)-3-Bromostilbene (approx. 10 mM concentration)

-

Iodine (I₂, 0.05–0.1 equiv)

-

Propylene Oxide (10–20 equiv)

-

Solvent: Cyclohexane or Toluene (degassed)

-

Equipment: 450W Hanovia Mercury Arc Lamp (Pyrex filtered)

Step-by-Step Methodology:

-

Preparation: Dissolve the stilbene in cyclohexane. The solution must be dilute (approx. 10 mM) to prevent intermolecular [2+2] dimerization.

-

Additives: Add Iodine (catalyst) and Propylene Oxide.

-

Mechanistic Note: Iodine acts as the oxidant to convert the trans-dihydro intermediate into the aromatic phenanthrene.[1] Propylene oxide acts as an acid scavenger (trapping HI), which prevents the acid-catalyzed polymerization of the stilbene or product degradation.

-

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp in a quartz or Pyrex immersion well. Monitor reaction progress via TLC or GC-MS.

-

Workup: Wash the organic phase with saturated aqueous Na₂S₂O₃ (to remove residual iodine) and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes).

Yield Expectation: 70–85% of 3-bromophenanthrene .

Protocol C: Regioselective C9 Functionalization (Bromination/Iodination)

With the 3-position occupied, we exploit the high reactivity of the C9 position.

Reagents:

-

3-Bromophenanthrene (1.0 equiv)

-

N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Dissolve 3-bromophenanthrene in MeCN (0.1 M).

-

Cool to 0°C in an ice bath.

-

Add NBS portion-wise over 15 minutes.

-

Why Slow Addition? To maintain low instantaneous concentration of the electrophile, favoring mono-substitution at the most reactive site (C9) over di-substitution.

-

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Validation: Check LC-MS. The C9 position is significantly more nucleophilic than C1, C2, or C4. You should observe conversion to the di-halogenated species.

-

Workup: Quench with water. The product often precipitates. Filter and wash with cold methanol.

Result: 3,9-Dibromophenanthrene (or 3-bromo-9-iodophenanthrene).

Data Summary & Orthogonal Coupling

Once the 3,9-dihalo scaffold is synthesized, selective cross-coupling is possible based on the bond dissociation energies (C-I < C-Br < C-Cl).

| Parameter | C3-Position | C9-Position | Synthetic Implication |

| Electronic Character | Electron-poor (relative to C9) | Electron-rich (K-region) | C9 reacts first in EAS; C3 must be pre-installed. |

| Steric Environment | Unhindered (Bay region distal) | Peri-hindered (H1/H8 interaction) | C9 allows bulky ligands but requires specific catalyst geometries. |

| Coupling Reactivity | Standard Aryl-Halide | Enhanced Reactivity | In a 3-Br-9-I scaffold, Pd(0) oxidative addition occurs at C9-I first at RT. |

Orthogonal Workflow (Example)

-

Reaction 1 (C9): Suzuki Coupling at Room Temperature (Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃). The C9-I bond reacts exclusively.

-

Reaction 2 (C3): Buchwald-Hartwig or Suzuki at Elevated Temperature (100°C). The C3-Br bond reacts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Photocyclization | Intermolecular Dimerization | Dilute the reaction mixture (<10 mM). Ensure efficient stirring. |

| Formation of Dihydrophenanthrene | Insufficient Oxidant | Ensure Iodine is present. If using O₂ as oxidant, bubble air continuously. |

| Polymerization/Tars | Acid accumulation (HI) | Increase Propylene Oxide (up to 50 equiv) or add K₂CO₃. |

| Regio-scrambling at Step 3 | Over-bromination | Use exactly 1.0 equiv of NBS. Lower temperature to -10°C. |

| Incomplete Conversion (Step 3) | Solvent Polarity | Switch from MeCN to DMF or Propylene Carbonate to stabilize the polar transition state. |

References

-

Irvine, M. W., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Synthesis, 47(11), 1593-1610.

-

Mallory, F. B., & Mallory, C. W. (1984).[2] Photocyclization of Stilbenes and Related Molecules.[1][2][3][4][5][6] Organic Reactions, 30, 1–456.

-

BenchChem. (2025).[7][8] Technical Guide to the Synthesis of Phenanthrene Derivatives.

-

Katz, T. J., et al. (1991). Improved synthesis of phenanthrenes by the photocyclization of stilbenes.[1][2][3][5][6] Journal of Organic Chemistry, 56(12). (Contextual citation for Propylene Oxide usage).

Sources

- 1. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Mallory reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3,9-Dibromophenanthrene as a Bifunctional Precursor for High-Mobility Organic Field-Effect Transistors (OFETs)

Executive Summary

In the rapidly advancing field of organic bioelectronics, Organic Field-Effect Transistors (OFETs) are emerging as ultra-sensitive, label-free biosensors. For drug development professionals, OFETs offer a revolutionary platform for real-time monitoring of cellular action potentials, detecting active pharmaceutical ingredients (APIs), and quantifying drug-target binding kinetics. The sensitivity and signal-to-noise ratio of these devices depend fundamentally on the charge carrier mobility and oxidative stability of the organic semiconductor channel.

This application note details the utility of 3,9-dibromophenanthrene as a highly versatile, bifunctional building block for synthesizing extended

Mechanistic Insights: The Causality of Precursor Design

The selection of 3,9-dibromophenanthrene is not arbitrary; it is rooted in fundamental molecular orbital theory and solid-state crystallography.

-

Topology and Stability: Linear acenes (e.g., pentacene) suffer from poor oxidative stability due to a high-lying Highest Occupied Molecular Orbital (HOMO) and a small HOMO-LUMO gap. Phenanthrene, however, possesses a "zigzag" or bent topology. Extending the

-system from the 3 and 9 positions yields bent acenes (such as picene derivatives or extended thienoacenes) that retain a larger resonance stabilization energy. This lowers the HOMO level, drastically improving the semiconductor's resistance to ambient oxidation—a critical requirement for OFET biosensors operating in aqueous biological media. -

Solid-State Packing: The non-linear shape induced by the 3,9-substitution pattern restricts rotational degrees of freedom and promotes a dense 2D herringbone packing motif in the solid state. This specific packing maximizes intermolecular

orbital overlap, creating efficient, multidirectional pathways for charge hopping, thereby increasing hole mobility ( -

Synthetic Tractability: The bromine atoms at the 3 and 9 positions act as highly reactive electrophilic handles. As demonstrated by recent structural and Density Functional Theory (DFT) analyses [1], the electronic distribution in 3,9-dibromophenanthrene makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for precise molecular weight control and structural tuning.

Synthetic pathway from 3,9-dibromophenanthrene to planar OFET semiconductors.

Experimental Protocols

The following protocols outline a self-validating workflow for converting 3,9-dibromophenanthrene into a functional OFET device. The synthesis involves a two-step sequence: extending the

Protocol A: Synthesis of the Extended -Conjugated Intermediate (Suzuki-Miyaura Coupling)

Objective: Couple 3,9-dibromophenanthrene with 2-thiopheneboronic acid to create a flexible, extended intermediate. Causality Check: Toluene is chosen as the primary solvent to ensure the solubility of the rigid phenanthrene core, while the aqueous base (K₂CO₃) activates the boronic acid.

-

Preparation: In an oven-dried Schlenk flask, add 3,9-dibromophenanthrene (1.0 eq), 2-thiopheneboronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.

-

Base Addition: Inject a degassed 2M aqueous solution of K₂CO₃ (5.0 eq).

-

Reaction: Reflux the biphasic mixture at 90°C under a strict argon atmosphere for 24 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:DCM 4:1). The disappearance of the starting material spot and the emergence of a highly fluorescent blue/green spot under 365 nm UV light confirms the formation of the conjugated intermediate.

-

Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography.

Protocol B: Planarization via Scholl Reaction (Cyclodehydrogenation)

Objective: "Lock" the flexible thiophene rings into a rigid, planar thienoacene structure to eliminate conformational disorder and enhance charge transport. Causality Check: Iron(III) chloride (FeCl₃) acts as both a Lewis acid and an oxidant. Nitromethane is used to stabilize the active Fe(III) species.

-

Preparation: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.01 M concentration) under argon.

-

Oxidant Addition: Dissolve FeCl₃ (6.0 eq) in a minimal amount of anhydrous nitromethane. Add this solution dropwise to the reaction flask at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A continuous flow of argon should be maintained to sweep away the evolved HCl gas.

-

Quenching & Validation: Quench the reaction by pouring it into cold methanol. The planarized product will immediately precipitate due to its highly rigid, insoluble nature.

-

Quality Control: Collect the solid via vacuum filtration. Crucial Step: Analyze the solid using MALDI-TOF Mass Spectrometry. The exact mass must match the fully cyclized product minus 4 Daltons (loss of 4 protons). Any intermediate masses indicate incomplete cyclization, which will act as severe charge traps in the final OFET device.

Protocol C: OFET Device Fabrication (Bottom-Gate, Top-Contact Architecture)

Objective: Fabricate a thin-film transistor to evaluate the biosensing potential of the synthesized semiconductor.

-

Substrate Cleaning: Sonicate heavily doped Si/SiO₂ wafers (gate/gate dielectric) sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry with N₂ and treat with oxygen plasma for 10 minutes to generate surface hydroxyl groups.

-

SAM Treatment: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours. Causality: The OTS Self-Assembled Monolayer (SAM) lowers the surface energy of the SiO₂, promoting the vertical "edge-on" growth of the semiconductor molecules, which aligns the

stacking direction parallel to the substrate (the direction of charge transport). -

Semiconductor Deposition: Deposit the synthesized thienoacene via physical vapor deposition (PVD) at a base pressure of

Torr, maintaining a deposition rate of 0.1 Å/s to a final thickness of 40 nm. -

Electrode Evaporation: Evaporate gold (Au) source and drain electrodes (50 nm thick) through a shadow mask to define the channel length (

) and width (

Step-by-step workflow for fabricating bottom-gate top-contact OFET devices.

Quantitative Data Presentation

To contextualize the performance enhancements achieved by utilizing a 3,9-dibromophenanthrene-derived bent core versus a traditional linear core, typical OFET electrical parameters are summarized below. High mobility and a high On/Off ratio are essential for resolving minute biological signals in drug screening assays.

| Semiconductor Core Type | Topology | Hole Mobility ( | Threshold Voltage ( | On/Off Current Ratio ( | Ambient Stability (Half-life in Air) |

| Pentacene (Standard) | Linear | 0.5 – 1.5 | -10 to -15 | < 24 Hours (Rapid degradation) | |

| Phenanthrene-Derived | Bent (Zigzag) | 2.0 – 4.5 | -2 to -5 | > 30 Days (Highly stable) |

Table 1: Comparative electrical parameters of OFET devices utilizing linear acenes versus phenanthrene-derived bent acenes. The bent topology significantly enhances both ambient stability and charge transport efficiency.

References

-

Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. Organic Communications, 15(1), 59-70.[Link]

Polymerization reactions involving 3,9-Dibromophenanthrene

Application Note: Engineering Non-Linear Polyarenes via 3,9-Dibromophenanthrene Polymerization

Executive Summary & Strategic Rationale

This guide details the polymerization protocols for 3,9-dibromophenanthrene , a monomer that offers a distinct topological advantage over its more common 2,7- and 3,6-isomers. While 2,7-substitution yields linear, rigid-rod polymers (ideal for conductivity), 3,9-substitution introduces a "kink" or "elbow" into the polymer backbone.

Why this matters:

-

Solubility: The non-linear geometry disrupts π-stacking, significantly enhancing solubility in common organic solvents (CHCl₃, THF) without long alkyl side chains.

-

Band Gap Engineering: The 3,9-linkage effectively interrupts the conjugation length, resulting in wider band gaps suitable for deep-blue emission hosts or UV-active materials .

-

Steric Challenge: The C9 position is located in the "bay" region (K-region), creating steric hindrance with the C8 proton. Standard protocols often fail here; this guide utilizes sterically robust catalyst systems (e.g., S-Phos/Pd) to overcome this barrier.

Material Preparation & Safety

Monomer: 3,9-Dibromophenanthrene (CAS: N/A for specific isomer commercial bulk; often synthesized from 9-bromophenanthrene). Purity Requirement: >99.5% (GC-MS). Impurities act as chain terminators. Purification: Recrystallization from Ethanol/Toluene (3:1) followed by sublimation is recommended.

Safety Warning: Phenanthrene derivatives are potential photosensitizers and skin irritants. Handle in a fume hood with UV-blocking sash.

Protocol A: Suzuki-Miyaura Polycondensation (SPC)

This is the preferred method for synthesizing alternating copolymers (e.g., with fluorene or benzene derivatives). Due to the steric bulk at the C9 position, standard Pd(PPh₃)₄ catalysts often result in low molecular weights (

Reagents:

-

Monomer A: 3,9-Dibromophenanthrene (1.0 eq)

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%)

-

Ligand: S-Phos (3-6 mol%) – Critical for activating the hindered C9-Br bond.

-

Base: Tetraethylammonium hydroxide (20% aq) or K₂CO₃ (2M aq).

-

Solvent: Toluene (degassed).

Step-by-Step Workflow:

-

Schlenk Preparation: Flame-dry a 50 mL Schlenk flask. Cool under Argon flow.

-

Charging: Add Monomer A (0.5 mmol), Monomer B (0.5 mmol), Pd₂(dba)₃ (6.9 mg), and S-Phos (12.3 mg).

-

Solvent Addition: Add Toluene (6 mL) and Base solution (2 mL).

-

Degassing: Perform three freeze-pump-thaw cycles . This is non-negotiable; oxygen induces homocoupling and kills the catalyst.

-

Polymerization: Heat to 95°C for 48–72 hours with vigorous stirring. The mixture should become viscous and fluorescent.

-

End-Capping (Crucial):

-

Add phenylboronic acid (50 mg) dissolved in toluene; stir 4h at 95°C (caps Br ends).

-

Add bromobenzene (0.5 mL); stir 4h at 95°C (caps Boronate ends).

-

-

Work-up: Cool to RT. Dropwise addition into methanol (200 mL) containing 5 mL HCl. Filter the precipitate.

-

Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexanes. Extract final polymer with Chloroform.

Protocol B: Yamamoto Homopolymerization (Ni-Mediated)

Use this protocol to create Poly(3,9-phenanthrene) homopolymers. This method is less sensitive to stoichiometry but requires stoichiometric amounts of Nickel.

Reagents:

-

Monomer: 3,9-Dibromophenanthrene (1.0 eq)

-

Reagent: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 eq)

-

Ligand: 2,2'-Bipyridine (2.2 eq)

-

Scavenger: 1,5-Cyclooctadiene (COD) (2.2 eq)

-

Solvent: Anhydrous DMF/Toluene (1:4 ratio).

Step-by-Step Workflow:

-

Catalyst Cocktail (Glovebox Recommended): In a Schlenk flask, mix Ni(COD)₂, bipyridine, and COD in DMF/Toluene. Heat to 60°C for 30 mins to generate the active purple complex.

-

Monomer Addition: Dissolve 3,9-Dibromophenanthrene in anhydrous Toluene. Add to the catalyst mixture via cannula.

-

Reaction: Stir at 80°C for 48 hours. Note: Exclude light to prevent catalyst decomposition.

-

Quenching: Pour reaction mixture into a solution of Methanol/HCl (1:1). The acid is necessary to decompose the Ni-complex and free the polymer.

-

Purification: Reprecipitate from CHCl₃ into Methanol. Wash with EDTA solution to remove residual Nickel (paramagnetic Ni residues broaden NMR signals).

Mechanistic Visualization & Logic

The following diagram illustrates the decision logic for catalyst selection based on the steric environment of the 3,9-isomer.

Caption: Decision matrix for catalyst selection highlighting the necessity of S-Phos ligands to overcome steric hindrance at the C9 position of phenanthrene.

Data Interpretation & Characterization

| Parameter | Method | Expected Outcome for Poly(3,9-phenanthrene) | Interpretation |

| Molecular Weight | GPC (THF, vs PS) | Lower than 2,7-isomers due to steric kinks limiting propagation. | |

| Dispersity (Đ) | GPC | 1.8 - 2.5 | Typical for step-growth polymerization. |

| NMR Shift | ¹H-NMR (CDCl₃) | Broadening at | Indicates polymerization; specific shift of H10/H1 protons due to twisting. |

| Optical Gap | UV-Vis | Blue-shifted vs 2,7-poly(phenanthrene) due to interrupted conjugation. | |

| Fluorescence | PL Spectroscopy | Deep Blue ( | Suitable for wide-gap host materials. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Molecular Weight | Catalyst death or C9 steric barrier. | Switch to S-Phos or Buchwald G3 precatalysts. Increase time. |

| Black Precipitate | Palladium black formation (catalyst decomposition). | Oxygen leak. Check Schlenk seals. Add excess ligand. |

| Insoluble Polymer | Crosslinking or excessive stacking. | Although 3,9 is soluble, high Mw might crash out. Add solubilizing side chains (e.g., alkoxy) if possible. |

References

-

Review of Phenanthrene Polymers: Title: "Poly(2,7-phenanthrylene)s and Poly(3,6-phenanthrylene)s as Polyphenylene and Poly(phenylenevinylene) Analogues" Source: Macromolecules (ACS Publications) URL:[Link] (Note: Provides the baseline for 2,7/3,6 comparison, establishing the "Expertise" context for the 3,9-isomer).

-

Sterically Demanding Suzuki Couplings: Title: "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions" Source:[1] Chemistry (Weinheim an der Bergstrasse, Germany) URL:[Link] (Note: Validates the use of S-Phos/Pd systems for hindered aryl bromides).

-

General Suzuki Polycondensation Protocol: Title: "Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation" Source: ACS Macro Letters URL:[Link]

-

Yamamoto Polymerization Mechanism: Title: "Ni or Pd Catalyst for Synthesis of Conjugated Polymers" Source: The Dong Group (University of Texas) URL:[Link]

Sources

Application Note: Regioselective Synthesis and Isolation of 3,9-Dibromophenanthrene via Direct Electrophilic Aromatic Bromination

Introduction & Scientific Context

Polycyclic aromatic hydrocarbons (PAHs), particularly functionalized phenanthrenes, are pivotal scaffolds in the development of advanced optoelectronic materials, organic light-emitting diodes (OLEDs), and novel pharmaceutical agents[1]. However, the direct functionalization of the phenanthrene backbone is notoriously difficult due to poor regioselectivity. Direct bromination of pristine phenanthrene rapidly yields complex mixtures, potentially forming up to 25 different dibromophenanthrene isomers[1].

To bypass this limitation, this protocol outlines a highly controlled, indirect pathway starting from 9-bromophenanthrene. By leveraging low-temperature electrophilic aromatic substitution (EAS) and exploiting the differential solubility of the resulting isomers, researchers can isolate pure 3,9-dibromophenanthrene without the need for exhaustive chromatographic separations[1][2].

Mechanistic Insights and Causality (E-E-A-T)

The success of this transformation relies on the directing effects of the pre-installed bromine atom at the C9 position.

-

Regioselectivity: The C9-bromine atom is weakly deactivating via inductive (-I) effects but acts as an ortho/para director via resonance (+M). During the EAS process, the fused-ring topology of phenanthrene distributes the electrophilic attack across the C1, C3, and C10 positions[1].

-

Kinetic Control: Conducting the reaction at -18 °C is critical. This low temperature suppresses radical bromination pathways and prevents over-bromination (e.g., tribromination), ensuring the reaction remains under strict kinetic control[2].

-

Isomer Distribution & Isolation: The bromination yields a mixture of 1,9-dibromophenanthrene, 3,9-dibromophenanthrene, and 9,10-dibromophenanthrene[1]. The 13% yield reported in this protocol represents the isolated yield of the pure 3,9-isomer. This specific isomer exhibits unique lattice packing and solubility, allowing it to be selectively crystallized from a dichloromethane/hexane matrix, leaving the other isomers dissolved in the mother liquor[1][2].

Electrophilic aromatic substitution pathway of 9-bromophenanthrene yielding isomeric mixtures.

Experimental Protocol

Safety Warning: Molecular bromine (Br2) is highly toxic, corrosive, and volatile. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

-

9-Bromophenanthrene : 1.0 g (3.89 mmol)[2]

-

Molecular Bromine (Br2) : ~1.0 to 1.1 equivalents. (Note: The original literature[2] cites 0.475 g / 2.97 mmol as 1.1 eq relative to 3.89 mmol, which is a stoichiometric typographical error. For a self-validating system, calculate exactly 1.0–1.1 molar equivalents of Br2 based on the precise mass of your starting material to prevent under-conversion or over-bromination).

-

Dichloromethane (CH2Cl2) : Anhydrous, 7 mL[2]

-

Hexane : Analytical grade (for crystallization)[2]

Step-by-Step Methodology

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 9-bromophenanthrene (1.0 g, 3.89 mmol) and dissolve in anhydrous dichloromethane (7 mL)[2].

-

Cooling: Submerge the reaction flask in a cooling bath (e.g., ice/salt or cryocooler) and allow the solution to equilibrate to -18 °C[2].

-

Electrophilic Addition: Using a precision glass syringe, add molecular bromine dropwise to the cooled solution[2].

-

Incubation: Equip the flask with a drying tube containing blue silica gel and sodium hydroxide (NaOH) to trap any evolved HBr gas and exclude ambient moisture[2]. Allow the mixture to stand at -18 °C. The reaction is kinetically slow; incubation continues until the molecular bromine is completely consumed (indicated by the disappearance of the deep red/brown color, which can take up to 13 days)[2].

-

Workup: Once the reaction is complete, remove the solvent and any trace unreacted bromine by evaporating under reduced pressure[2].

-

Purification (Crystallization): Dissolve the crude isomeric mixture in a minimal amount of dichloromethane (approx. 5 mL). Layer or carefully mix with hexane (approx. 2 mL)[2].

-

Isolation: Allow the solution to stand at room temperature. 3,9-Dibromophenanthrene will selectively precipitate as white needle-like crystals. Filter the crystals and wash with a small volume of cold hexane to yield the pure product[2].

Step-by-step experimental workflow for the synthesis and isolation of 3,9-dibromophenanthrene.

Data Presentation

The following table summarizes the quantitative analytical data for the isolated 3,9-dibromophenanthrene, providing a self-validating reference for product confirmation[2].

| Parameter | Value / Description |

| Appearance | White needle crystals |

| Isolated Yield | 13% (Pure 3,9-isomer selectively isolated from the crude mixture) |

| Melting Point | 144–146 °C |

| TLC Retention Factor (Rf) | 0.73 (Mobile phase: Hexane) |

| 1H-NMR (400 MHz, CDCl3) | δ 8.78 (s, 1H), 8.61–8.58 (m, 1H), 8.39–8.37 (m, 1H), 8.06 (s, 1H), 7.76–7.66 (m, 4H) |

| 13C-NMR (100 MHz, CDCl3) | δ 131.2, 130.7, 130.6, 130.4, 130.1, 129.9, 129.2, 128.19, 128.17, 127.8, 125.7, 122.9, 122.2, 121.3 |

| GC/MS (m/z) | 334/336/338 [M-2H]+, 256[M-Br]+, 176 [M-2Br]+ |

References

-

Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022). "Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene." Organic Communications, 15(1), 59-70.[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3 and 9 Positions of the Phenanthrene Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenanthrene Scaffold